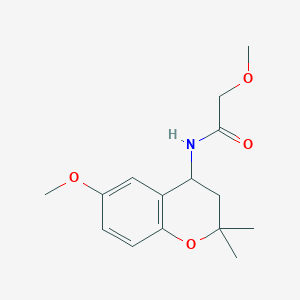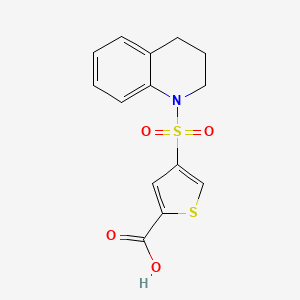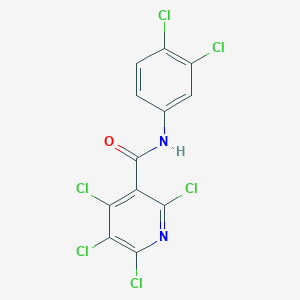
2-methoxy-N-(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N-(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)acetamide, also known as MDCA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. MDCA belongs to the class of coumarin derivatives that have been extensively studied for their biological activities.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)acetamide is not fully understood, but it is believed to involve multiple pathways. In cancer cells, 2-methoxy-N-(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)acetamide induces cell cycle arrest and apoptosis by activating the p53 pathway and inhibiting the Akt/mTOR pathway. In inflammation, 2-methoxy-N-(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)acetamide inhibits the activation of NF-κB and MAPK pathways, and reduces the production of inflammatory cytokines. In neurodegenerative diseases, 2-methoxy-N-(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)acetamide reduces oxidative stress and inflammation by activating the Nrf2 pathway and inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
2-methoxy-N-(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)acetamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 2-methoxy-N-(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)acetamide inhibits cell proliferation, induces apoptosis, and reduces migration and invasion. In inflammation, 2-methoxy-N-(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)acetamide reduces the production of inflammatory cytokines, inhibits the activation of inflammatory pathways, and reduces tissue damage. In neurodegenerative diseases, 2-methoxy-N-(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)acetamide reduces oxidative stress and inflammation, improves cognitive function, and protects against neuronal damage.
Advantages and Limitations for Lab Experiments
2-methoxy-N-(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)acetamide has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, its solubility in water is limited, which may affect its bioavailability in vivo. Moreover, its mechanism of action is not fully understood, which may limit its potential therapeutic applications.
Future Directions
There are several future directions for 2-methoxy-N-(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)acetamide research. First, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Second, its pharmacokinetic and pharmacodynamic properties need to be studied in vivo to determine its bioavailability and efficacy. Third, its potential therapeutic applications need to be explored in different disease models, including cancer, inflammation, and neurodegenerative diseases. Finally, its safety and toxicity need to be evaluated in preclinical and clinical studies before it can be considered for clinical use.
Synthesis Methods
2-methoxy-N-(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)acetamide can be synthesized by a simple one-pot reaction between 6-methoxy-2,2-dimethylchroman-4-one and N-(2-bromoacetyl)-2-methoxyaniline in the presence of potassium carbonate. The reaction yields 2-methoxy-N-(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)acetamide as a white crystalline solid with a purity of over 95%.
Scientific Research Applications
2-methoxy-N-(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)acetamide has been studied for its potential therapeutic properties in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 2-methoxy-N-(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)acetamide has shown promising results in inhibiting the growth of tumor cells, inducing apoptosis, and reducing the migration and invasion of cancer cells. In inflammation research, 2-methoxy-N-(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)acetamide has demonstrated anti-inflammatory effects by inhibiting the production of inflammatory cytokines and reducing the activation of inflammatory pathways. In neurodegenerative disease research, 2-methoxy-N-(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)acetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation, and improving cognitive function.
properties
IUPAC Name |
2-methoxy-N-(6-methoxy-2,2-dimethyl-3,4-dihydrochromen-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2)8-12(16-14(17)9-18-3)11-7-10(19-4)5-6-13(11)20-15/h5-7,12H,8-9H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNQPXDZFBSJIAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=C(O1)C=CC(=C2)OC)NC(=O)COC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5316734.png)
![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-2-morpholin-4-yl-2-pyridin-3-ylacetamide](/img/structure/B5316742.png)

![4-(2-methoxyphenyl)-1-(3-methylphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B5316747.png)
![7-(3-chloro-4-fluorophenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5316758.png)
![ethyl 5-(4-chlorophenyl)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5316768.png)


![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5316782.png)
![4-(aminosulfonyl)-N-[(2-azocan-1-ylpyridin-3-yl)methyl]butanamide](/img/structure/B5316793.png)
![2-(4-fluorophenoxy)-N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]acetamide dihydrochloride](/img/structure/B5316795.png)
![4-(1,3-benzodioxol-5-ylcarbonyl)-5-(3-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5316802.png)
![N-{4-[(isopropylamino)sulfonyl]phenyl}-2-methylcyclopropanecarboxamide](/img/structure/B5316805.png)
![(3aR*,5R*,6S*,7aS*)-2-[(1,3,7-trimethyl-1H-indol-2-yl)carbonyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5316817.png)